

Synthesis and Purification of Antioxidant Peptide A TFA: An Application Note and Protocol

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Compound of Interest

Compound Name: Antioxidant peptide A TFA

Cat. No.: B8117621

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This document provides a comprehensive guide for the synthesis and purification of Antioxidant Peptide A (a representative antioxidant peptide with the sequence Tyr-Gly-Gly-Phe-Leu) as a trifluoroacetic acid (TFA) salt. The protocols detailed below are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

Antioxidant peptides are of significant interest in therapeutics and cellular research due to their ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress.^[1] Synthetic peptides offer a high-purity alternative to natural extracts for studying the mechanisms of action and therapeutic potential of specific peptide sequences.^{[2][3]} The following protocols outline the solid-phase peptide synthesis (SPPS) of a model antioxidant peptide, designated here as Antioxidant Peptide A, and its subsequent purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Antioxidant Peptide A Sequence: Tyr-Gly-Gly-Phe-Leu

Experimental Protocols

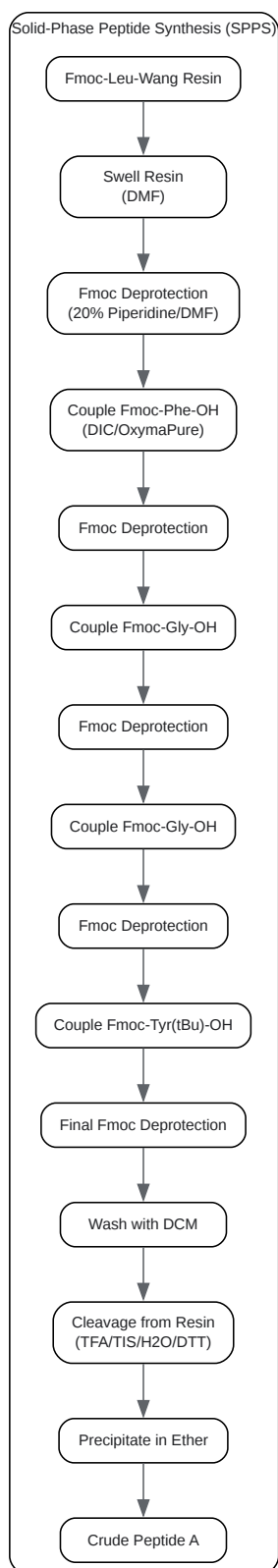
Solid-Phase Peptide Synthesis (SPPS) of Antioxidant Peptide A

This protocol utilizes the Fmoc/tBu strategy for SPPS.^[4]

2.1.1. Materials and Reagents

Reagent/Material	Grade	Supplier
Fmoc-L-Leu-Wang resin	0.5 mmol/g substitution	Generic
Fmoc-L-Phe-OH	Synthesis grade	Generic
Fmoc-Gly-OH	Synthesis grade	Generic
Fmoc-L-Tyr(tBu)-OH	Synthesis grade	Generic
N,N'-Diisopropylcarbodiimide (DIC)	Synthesis grade	Generic
OxymaPure®	Synthesis grade	Generic
Piperidine	Synthesis grade	Generic
N,N-Dimethylformamide (DMF)	HPLC grade	Generic
Dichloromethane (DCM)	HPLC grade	Generic
Trifluoroacetic acid (TFA)	Reagent grade	Generic
Triisopropylsilane (TIS)	Reagent grade	Generic
Dithiothreitol (DTT)	Reagent grade	Generic
Diethyl ether	Reagent grade	Generic

2.1.2. Synthesis Workflow



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Caption: Workflow for the solid-phase synthesis of Antioxidant Peptide A.

2.1.3. Step-by-Step Procedure

- **Resin Swelling:** Swell 200 mg of Fmoc-L-Leu-Wang resin (0.1 mmol) in 5 mL of DMF for 30 minutes in a reaction vessel.
- **Fmoc Deprotection:** Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 20 minutes. Drain and repeat once for 5 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
- **Amino Acid Coupling (Cycle 1: Phenylalanine):**
 - In a separate vial, dissolve Fmoc-L-Phe-OH (3 equivalents, 0.3 mmol), DIC (3 eq., 0.3 mmol), and OxymaPure (3 eq., 0.3 mmol) in 2 mL of DMF.
 - Add the activation mixture to the resin and agitate for 2 hours.
 - Wash the resin with DMF (3x) and DCM (3x).
- **Repeat Synthesis Cycle:** Repeat the deprotection and coupling steps for the remaining amino acids (Gly, Gly, Tyr(tBu)) in sequence.
- **Final Deprotection:** After the final coupling, perform the Fmoc deprotection step as described above.
- **Cleavage and Deprotection of Side Chains:**
 - Wash the resin with DCM and dry under vacuum.
 - Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, 2.5% H₂O, and 1% DTT.
 - Add 5 mL of the cleavage cocktail to the resin and incubate for 2 hours at room temperature.
- **Peptide Precipitation and Isolation:**
 - Filter the cleavage mixture to separate the resin.
 - Precipitate the crude peptide by adding the filtrate to 45 mL of cold diethyl ether.

- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
- Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase HPLC

The crude peptide is purified using RP-HPLC to isolate the target peptide from synthesis-related impurities.^{[5][6]}

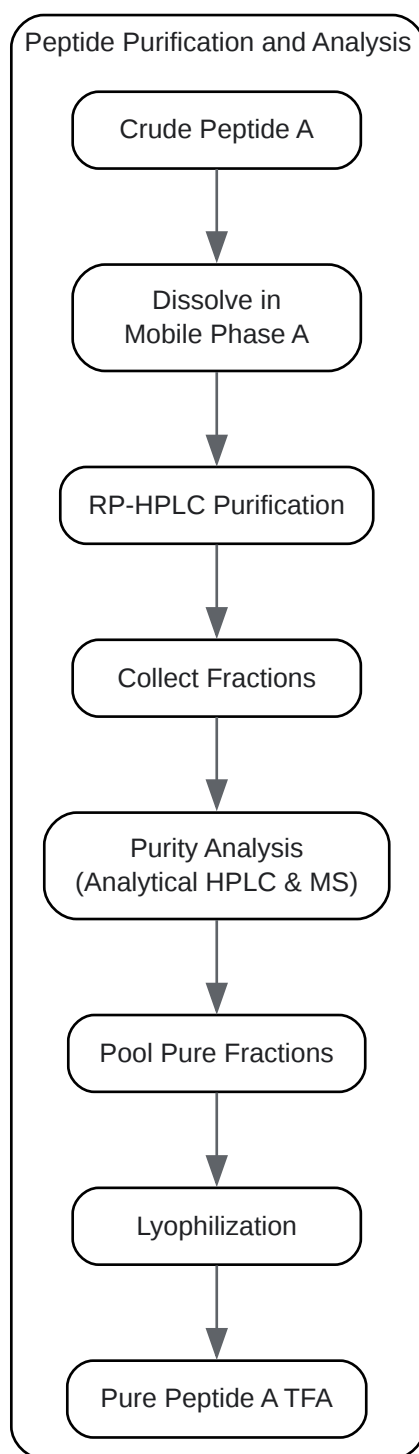
2.2.1. Materials and Reagents

Reagent/Material	Grade
Crude Antioxidant Peptide A	As synthesized
Acetonitrile (ACN)	HPLC grade
Trifluoroacetic acid (TFA)	HPLC grade
Ultrapure Water	

2.2.2. HPLC System and Parameters

Parameter	Specification
Column	C18, 5 μ m, 4.6 x 250 mm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Flow Rate	1.0 mL/min
Detection Wavelength	220 nm
Injection Volume	100 μ L

2.2.3. Purification Workflow



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Caption: Workflow for the purification and analysis of Antioxidant Peptide A.

2.2.4. Step-by-Step Procedure

- **Sample Preparation:** Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.
- **HPLC Purification:**
 - Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
 - Inject the dissolved crude peptide.
 - Run a linear gradient from 5% to 65% Mobile Phase B over 40 minutes.
- **Fraction Collection:** Collect fractions corresponding to the major peak observed at 220 nm.
- **Purity Analysis:** Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.
- **Lyophilization:** Pool the fractions with >95% purity and lyophilize to obtain the final purified Antioxidant Peptide A as a TFA salt.

Data Presentation

Synthesis and Purification Summary

Parameter	Value
Starting Resin Substitution	0.5 mmol/g
Synthesis Scale	0.1 mmol
Crude Peptide Yield	75 mg
Crude Peptide Purity (by HPLC)	~65%
Purified Peptide Yield	42 mg
Final Purity (by HPLC)	>98%

HPLC Gradient for Purification

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	95	5
40	35	65
42	5	95
45	95	5

Mass Spectrometry Analysis

Parameter	Value
Calculated Monoisotopic Mass	555.26 g/mol
Observed [M+H] ⁺	556.27 m/z

Conclusion

The protocols described provide a reliable method for the synthesis and purification of **Antioxidant Peptide A TFA**. The use of standard Fmoc-based SPPS followed by RP-HPLC purification yields a high-purity product suitable for a range of research applications. The provided data tables offer expected quantitative outcomes for this process.

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